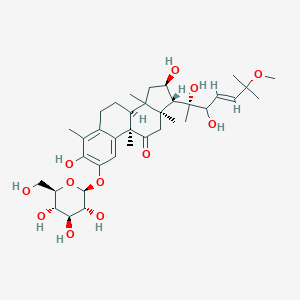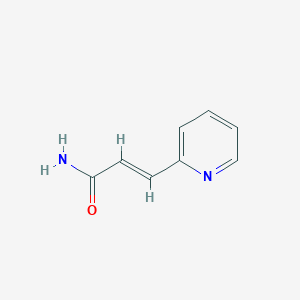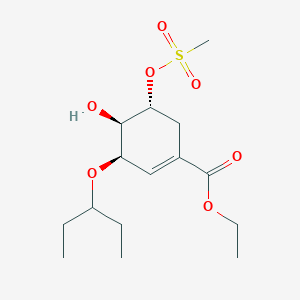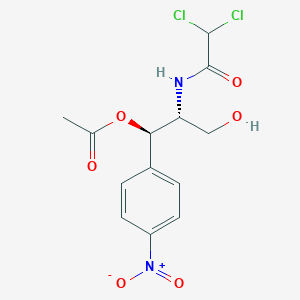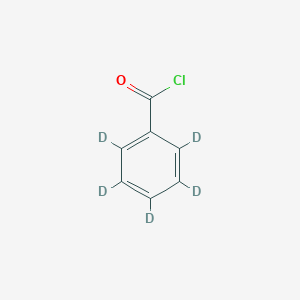![molecular formula C25H27ClN2O8 B120945 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide CAS No. 871014-84-5](/img/structure/B120945.png)
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule that appears to be a derivative of indole with a chlorobenzoyl group, a methoxy group, and a sugar moiety attached to it. This structure suggests that it could have interesting biological activities, possibly including anticonvulsant properties, as indicated by the related structures discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and finally ester interchange with methanol to yield the final product . These steps are catalyzed by various agents such as triethylamine and phase transfer catalysts, and the yields reported are high, suggesting that a similar approach could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized by techniques such as IR and MS spectroscopy. The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation with specific interplanar angles between amide groups . This information is crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include acetylation, which introduces an acetyl group, and esterification, which converts an acyl chloride into an ester. These reactions are typically followed by an ester interchange to produce the final acetamide compound . The reactions are facilitated by catalysts and can be influenced by the steric and electronic properties of the substituents on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide compounds are influenced by their molecular structure. The presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds in the crystal structure affects the solubility and melting points of these compounds . The planar hydrophilic and hydrophobic areas in the crystal structure could also influence the compound's interaction with biological molecules. The synthesis process and the purity of the final product can be confirmed by spectroscopic analysis, which provides characteristic peaks that are used to identify functional groups and confirm the molecular structure .
Applications De Recherche Scientifique
Scientific Research Applications
Pharmaceutical Compositions and Therapeutic Use:
- It is used in the formulation of pharmaceutical compositions, particularly as a salt or solvate in therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis of C-alpha-D-galactopyranosides:
- Applied in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, showcasing its utility in organic chemistry and molecular synthesis (J. Cossy et al., 1995).
Photovoltaic Efficiency Modeling:
- Used in photochemical and thermochemical modeling to analyze its potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to its light harvesting efficiency and energy injection properties (Y. Mary et al., 2020).
Antimicrobial Agent Synthesis:
- Involved in the synthesis of novel acetamide derivatives evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).
Metabolic Studies:
- Studied for its metabolism, particularly the metabolism of the compound in liver microsomes of different species, highlighting its biological interactions and transformation (R. Remmel et al., 2004).
Muscarinic Agonist Activity Study:
- Examined for its potential as a muscarinic agonist, indicating its relevance in neurological studies and drug development (V. Pukhalskaya et al., 2010).
Propriétés
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJOMLFGCSBFF-OLXDQKQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518704 |
Source


|
| Record name | 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide | |
CAS RN |
871014-84-5 |
Source


|
| Record name | 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

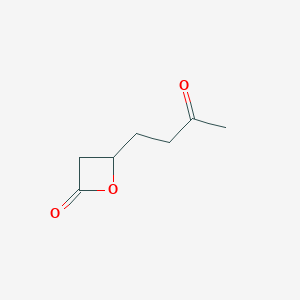
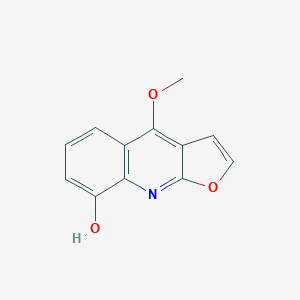
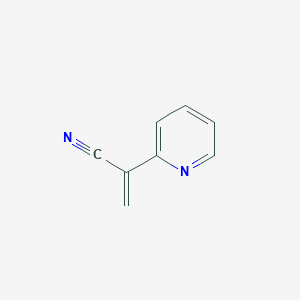
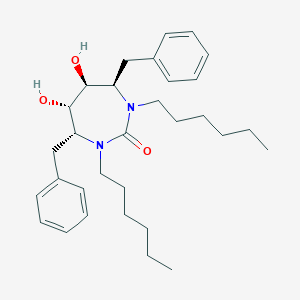
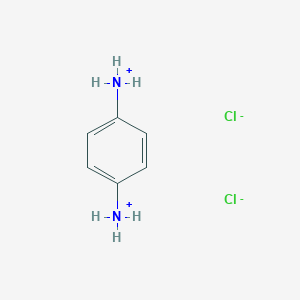
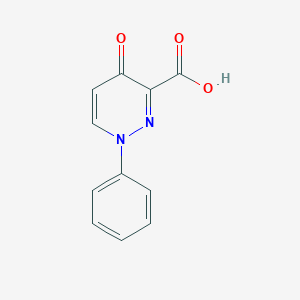
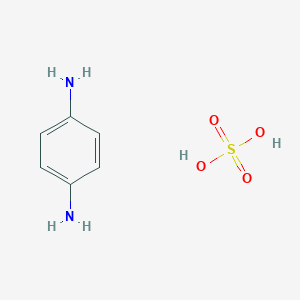
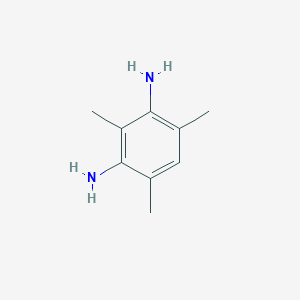
![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)
